1,2,3,6,7,8-Hexachlorodibenzofuran

Overview

Description

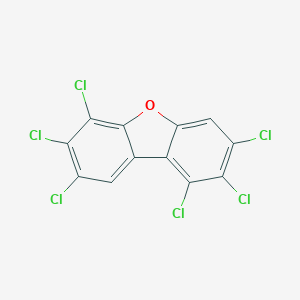

1,2,3,6,7,8-Hexachlorodibenzofuran (CAS No. 57117-44-9) is a polychlorinated dibenzofuran (PCDF) with the molecular formula C₁₂H₂Cl₆O and a molecular weight of 374.87 g/mol . It is classified as a dioxin-like compound due to its structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), sharing mechanisms of toxicity via aryl hydrocarbon receptor (AhR) activation . Key properties include:

- Melting Point: 233°C

- Water Solubility: 1.769 × 10⁻⁸ g/L at 22.5°C

- Vapor Pressure: 6.07 × 10⁻⁸ mmHg, indicating low volatility and a tendency to adsorb onto particulate matter in the atmosphere .

This compound is regulated under international frameworks like the Stockholm Convention on Persistent Organic Pollutants (POPs) due to its environmental persistence and toxicity .

Preparation Methods

1,2,3,6,7,8-Hexachlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuran. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination .

Industrial production methods often involve the use of high-temperature incineration of chlorinated organic materials, which can lead to the formation of polychlorinated dibenzofurans as by-products. These methods are typically employed in waste management and chemical manufacturing industries .

Chemical Reactions Analysis

1,2,3,6,7,8-Hexachlorodibenzofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated dibenzofuran derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans. Reducing agents such as sodium borohydride are often used.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially dechlorinated compounds .

Scientific Research Applications

Environmental Monitoring

1. Detection in Environmental Samples:

1,2,3,6,7,8-Hexachlorodibenzofuran is often analyzed in environmental samples to assess pollution levels. It is detected in various matrices including soil, sediment, and biota. For instance:

| Sample Type | Concentration Range (ng/Kg) |

|---|---|

| Sediment | ND to 23.00 |

| Aquatic Life | ND to 1.60 |

This data indicates the presence of this compound in aquatic environments and its potential bioaccumulation .

2. Bioaccumulation Studies:

Research has shown that this compound can bioaccumulate in organisms through environmental exposure and ingestion of contaminated food. Studies on aquatic species have highlighted the risks associated with long-term exposure to this compound .

Toxicological Research

1. Carcinogenicity Studies:

Evidence suggests that this compound may have carcinogenic potential. Experimental studies have indicated increased incidences of tumors in laboratory animals exposed to this compound . Specifically:

- In studies involving mice treated with carcinogens followed by exposure to this compound, there was an increased incidence of skin papillomas and hepatocellular carcinomas .

2. Teratogenic Effects:

The compound has been associated with teratogenic effects in animal models. Prenatal exposure has resulted in congenital anomalies and developmental deficits in offspring . Such findings underscore the importance of monitoring this compound in environments where human exposure may occur.

Applications in Research

1. Dioxin and Furan Analysis:

this compound is utilized as a standard in analytical chemistry for the quantification of dioxins and furans in environmental samples. Its persistent nature makes it a relevant marker for assessing contamination levels from industrial processes such as pulp bleaching and waste incineration .

2. Environmental Health Studies:

The compound plays a critical role in studies assessing the health impacts of environmental pollutants. Research focusing on populations exposed to contaminated environments has revealed correlations between exposure levels and adverse health outcomes .

Case Studies

Case Study 1: San Jacinto River Sediment Analysis

A comprehensive assessment of sediment from the San Jacinto River revealed the presence of various polychlorinated dibenzofurans including this compound. The study highlighted the need for ongoing monitoring due to potential ecological risks associated with these contaminants .

Case Study 2: Baltic Sea Fish Contamination

Research conducted on fish from the Baltic Sea identified significant levels of polychlorinated dibenzofurans including this compound. The findings emphasized the necessity for integrated assessments to manage risks associated with dioxin-like compounds in marine ecosystems .

Mechanism of Action

The toxic effects of 1,2,3,6,7,8-Hexachlorodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This includes the induction of enzymes such as cytochrome P450, which are involved in the detoxification and bioactivation of xenobiotics .

Comparison with Similar Compounds

Comparison with Structural Isomers

Key Hexachlorodibenzofuran Isomers

Hexachlorodibenzofurans (HxCDFs) differ in chlorine substitution patterns, leading to distinct physicochemical and toxicological profiles. The primary isomers include:

| Isomer Name | CAS No. | Chlorine Positions | Molecular Weight (g/mol) |

|---|---|---|---|

| 1,2,3,6,7,8-HxCDF | 57117-44-9 | 1,2,3,6,7,8 | 374.87 |

| 1,2,3,4,7,8-HxCDF | 70648-26-9 | 1,2,3,4,7,8 | 374.86 |

| 1,2,3,7,8,9-HxCDF | 72918-21-9 | 1,2,3,7,8,9 | 374.86 |

| 2,3,4,6,7,8-HxCDF | 60851-34-5 | 2,3,4,6,7,8 | 374.86 |

Sources :

Physicochemical Properties

Solubility and Lipophilicity

All HxCDF isomers exhibit extremely low water solubility (<10⁻⁷ g/L) and high logP values (~7.5), consistent with their POP characteristics. For example:

These properties contribute to their persistence in soil, sediment, and biological tissues.

Thermal Stability

Melting points vary slightly due to crystal packing differences:

Toxicological Profiles

Toxic Equivalency Factors (TEFs)

The World Health Organization (WHO) assigns TEFs based on relative potency to TCDD (TEF = 1).

- 1,2,3,6,7,8-HxCDF : TEF = 0.1 (provisional)

- 1,2,3,4,7,8-HxCDF : TEF = 0.1–0.05 (estimated)

- 2,3,4,6,7,8-HxCDF : TEF = 0.1

These values indicate lower toxicity than TCDD but significant bioaccumulative risks.

Environmental and Health Impacts

- 1,2,3,6,7,8-HxCDF : Detected in biosolids at <0.1 ng/kg dry mass, contributing to cumulative TEQ values in environmental matrices .

- 1,2,3,7,8,9-HxCDF : Less frequently detected but similarly toxicologically relevant .

Environmental Fate and Degradation

- Atmospheric Degradation : Hydroxyl radical reactions dominate, with estimated half-lives of days to weeks for gas-phase HxCDFs. However, adsorption to particulates extends persistence .

- Photodegradation: Limited data, but chlorine substitution patterns influence reactivity. Lateral chlorine positions (e.g., 2,3,7,8) enhance stability .

Regulatory and Analytical Considerations

- Monitoring Standards : Isotope-labeled analogs (e.g., ¹³C₁₂-1,2,3,4,7,8-HxCDF) are used for precise quantification in mass spectrometry .

- EPA Surveys : All HxCDF isomers are listed in EPA’s National Sewage Sludge Surveys (NSSS) and Biennial Review Reports, with standardized naming conventions to avoid ambiguity .

Biological Activity

1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, known for its persistent environmental presence and potential biological activity. This compound has garnered attention due to its toxicological profile and implications for human health and ecological systems.

- Chemical Formula : C₁₂H₂Cl₆O

- Molecular Weight : 374.86 g/mol

- CAS Number : 57117-44-9

- Purity : Typically >98% in analytical applications .

Sources and Environmental Persistence

HxCDF is primarily produced as a byproduct in the manufacture of chlorinated compounds and through the combustion of organic materials in the presence of chlorine. It is classified as a persistent organic pollutant (POP), which means it can bioaccumulate in living organisms and persist in the environment for extended periods .

Carcinogenicity

Research indicates limited evidence for the carcinogenicity of HxCDF in experimental animals. In studies involving exposure to HxCDF, there was an increased incidence of liver tumors and skin papillomas in mice when combined with known carcinogens like N-methyl-N-nitro-N'-nitrosoguanidine (MNNG) and N-nitrosodiethylamine (NDEA) .

| Study | Findings |

|---|---|

| IARC Evaluation | Limited evidence for carcinogenicity in experimental animals . |

| Mouse Studies | Increased skin papillomas with MNNG; liver tumors observed with NDEA . |

Endocrine Disruption

HxCDF has been shown to interact with the aryl hydrocarbon receptor (AhR), leading to alterations in gene expression related to xenobiotic metabolism. This includes the induction of cytochrome P450 enzymes such as CYP1A1 and CYP1B1, which are involved in the metabolism of various chemicals and hormones .

Reproductive and Developmental Effects

Evidence from various studies suggests that exposure to HxCDF can lead to reproductive toxicity and developmental anomalies. In populations exposed to similar compounds, issues such as intrauterine growth retardation and congenital anomalies have been documented .

Immunotoxicity

Exposure to HxCDF has been associated with immune system alterations. In animal models, effects such as changes in lymphocyte populations and cytokine production have been observed, indicating potential immunosuppressive effects .

Yucheng Incident

The Yucheng incident in Taiwan involved exposure to polychlorinated biphenyls (PCBs) and dibenzofurans through contaminated rice oil. Long-term follow-up studies revealed significant health impacts, including elevated rates of chloracne, liver dysfunction, and reproductive issues among exposed individuals .

Occupational Exposure Studies

Workers exposed to HxCDF at industrial sites have shown increased incidences of liver cancer compared to unexposed populations. These findings highlight the potential occupational hazards associated with exposure to chlorinated compounds .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 1,2,3,6,7,8-HxCDF in environmental matrices?

To quantify 1,2,3,6,7,8-HxCDF in environmental samples (e.g., water, soil, sediment), use high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) following EPA Method 1613. This method employs isotope dilution with -labeled internal standards for precise congener-specific analysis. For example, extraction standards (e.g., 50 µg/mL in nonane) are spiked into samples to correct for recovery efficiency during sample preparation . Quantitation limits are typically 50 pg/L in water matrices, with strict quality control protocols for matrix-specific interferences .

Q. What are the primary toxicological targets of 1,2,3,6,7,8-HxCDF in mammalian studies?

Oral exposure to 1,2,3,6,7,8-HxCDF in rodent models shows the liver and thymus as the most sensitive targets, with body weight reduction as a critical endpoint. Benchmark dose (BMD) analysis for liver toxicity in male rats indicates a lowest observed adverse effect level (LOAEL) of 0.1 µg/kg-day. Chronic exposure studies recommend using relative liver weight as a biomarker for dose-response modeling .

Q. How is 1,2,3,6,7,8-HxCDF detected in human biomonitoring studies?

Serum lipid-adjusted concentrations of 1,2,3,6,7,8-HxCDF are measured via HRGC/HRMS, with geometric mean levels reported in the U.S. population (e.g., NHANES data). Detection requires rigorous cleanup steps to separate HxCDF from co-eluting lipids and other dioxin-like compounds. Congeners below detection limits are omitted in adjusted toxic equivalency (Adj-TEQ) calculations .

Advanced Research Questions

Q. How can congener-specific data resolve discrepancies in source apportionment of HxCDF in contaminated soils?

Congener profiles (e.g., 1,2,3,6,7,8-HxCDF vs. 1,2,3,4,7,8-HxCDF) differentiate PCB-derived impurities from combustion sources. For instance, 1,2,3,4,7,8-HxCDF predominates in PCB production byproducts, while 1,2,3,6,7,8-HxCDF is more abundant in incineration emissions. Use principal component analysis (PCA) to correlate soil-air partitioning data with industrial source fingerprints, validated against historical PCB mixture data .

Q. What methodological challenges arise when integrating WHO toxic equivalency factors (TEFs) into risk assessments for HxCDF?

The 2005 WHO TEF of 0.1 for 1,2,3,6,7,8-HxCDF assumes additivity with other dioxin-like compounds. However, non-dioxin-like aryl hydrocarbon receptor (AhR) antagonists may modulate toxicity. To address this:

- Conduct in vitro luciferase reporter assays to measure AhR activation potency relative to TCDD.

- Apply probabilistic TEF models to account for uncertainty in oral vs. inhalation exposure routes, particularly for particulate-bound HxCDF in air .

Q. How do physicochemical properties influence the environmental persistence of 1,2,3,6,7,8-HxCDF?

With a vapor pressure of mm Hg, HxCDF partitions predominantly into particulate phases in the atmosphere. Its estimated hydroxyl radical reaction half-life () is >1 month, necessitating long-range transport models. Aqueous solubility ( g/L at 22.5°C) and sediment adsorption coefficients () should be incorporated into fugacity models to predict accumulation in agricultural soils via irrigation .

Q. What experimental designs optimize bioaccumulation studies of HxCDF in aquatic organisms?

For species like oysters (Crassostrea angulata) and shrimp (Litopenaeus vannamei), use controlled mesocosm experiments with spiked sediment (e.g., 20.3 ± 8.7 pg-TEQ/g d.w.). Monitor tissue concentrations over time using lipid-normalized HRMS. Compare biota-sediment accumulation factors (BSAFs) against congener-specific octanol-water partition coefficients () to validate predictive models .

Q. Methodological Notes

- Data Contradictions : Address variability in congener-specific toxicity by cross-referencing WHO TEFs with in vivo mixture studies .

- Regulatory Compliance : Align analytical protocols with EPA Method 1613 and EN-1948 extraction standards to ensure reproducibility across labs .

- Advanced Instrumentation : Use -labeled internal standards and isotope dilution MS to minimize matrix effects in low-concentration samples .

Properties

IUPAC Name |

1,2,3,6,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYJJJXOFWNEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069155 | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-44-9 | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZG4RG6I9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.